molecular formula C42H34N2O10 B581039 Fmoc-Lys(6'-FAM)-OH CAS No. 1266666-04-9

Fmoc-Lys(6'-FAM)-OH

Cat. No.: B581039
CAS No.: 1266666-04-9
M. Wt: 726.738
InChI Key: SLFZDKSWPKCTHE-DHUJRADRSA-N
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Description

Fmoc-Lys(6’-FAM)-OH: is a compound that combines the properties of two distinct chemical groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 6-carboxyfluorescein (6’-FAM) fluorescent dye. This compound is primarily used in peptide synthesis and fluorescence-based assays due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(6’-FAM)-OH typically involves the following steps:

    Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

    Coupling with 6’-FAM: The protected lysine is then coupled with 6’-carboxyfluorescein using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods: Industrial production of Fmoc-Lys(6’-FAM)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Fmoc-Lys(6’-FAM)-OH can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group of lysine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling Reagents: DIC and HOBt are frequently used for coupling reactions.

    Solvents: DMF and dichloromethane (DCM) are commonly used solvents in these reactions.

Major Products:

    Deprotected Lysine: Removal of the Fmoc group yields free lysine with a 6’-FAM label.

    Peptide Conjugates: Coupling reactions result in peptide chains labeled with 6’-FAM.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Lys(6’-FAM)-OH is widely used in solid-phase peptide synthesis to introduce fluorescent labels into peptides.

    Fluorescence-Based Assays: The compound is used in various assays to study protein-protein interactions, enzyme activities, and other biochemical processes.

Biology:

    Cell Imaging: The fluorescent properties of 6’-FAM make it useful for imaging and tracking cellular processes.

    Protein Labeling: It is used to label proteins for studying their localization and interactions within cells.

Medicine:

    Diagnostic Tools: Fmoc-Lys(6’-FAM)-OH is used in diagnostic assays to detect specific biomolecules.

    Drug Development: The compound is used in the development of fluorescent probes for drug screening.

Industry:

    Quality Control: It is used in quality control processes to ensure the accuracy and consistency of peptide synthesis.

Mechanism of Action

Molecular Targets and Pathways:

    Fluorescence: The 6’-FAM moiety in Fmoc-Lys(6’-FAM)-OH emits fluorescence upon excitation, allowing for the detection and quantification of labeled molecules.

    Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

    Fmoc-Lys(5-FAM)-OH: Similar to Fmoc-Lys(6’-FAM)-OH but with a different isomer of carboxyfluorescein.

    Fmoc-Lys(6-TAMRA)-OH: Uses tetramethylrhodamine (TAMRA) instead of 6’-FAM for fluorescence.

    Fmoc-Lys(6-ROX)-OH: Uses rhodamine X (ROX) for fluorescence.

Uniqueness:

    Fluorescence Properties: The specific fluorescence properties of 6’-FAM make Fmoc-Lys(6’-FAM)-OH particularly useful for certain applications where high sensitivity and specificity are required.

    Versatility: The compound’s ability to be used in both peptide synthesis and fluorescence-based assays highlights its versatility in scientific research.

Biological Activity

Fmoc-Lys(6'-FAM)-OH is a fluorescently labeled amino acid derivative, specifically a lysine amino acid modified with a 6'-carboxyfluorescein (FAM) moiety. This compound is primarily utilized in peptide synthesis and fluorescence-based assays, allowing researchers to visualize peptides in various biological contexts. The Fmoc (Fluorenylmethoxycarbonyl) protecting group on the lysine side chain facilitates its incorporation into peptide sequences during synthesis.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1266666-04-9
  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.34 g/mol

The structure of this compound includes:

  • An Fmoc group that protects the amino group of lysine.
  • A fluorescein moiety that emits fluorescence when excited, facilitating detection in biological assays.

Role in Protease Activity Assays

This compound is particularly significant in protease activity assays, especially those involving matrix metalloproteinases (MMPs). The cleavage of peptides containing this compound releases fluorescence, enabling real-time monitoring of enzymatic activity. This property makes it a valuable tool for studying proteolytic pathways critical in biological processes such as tissue remodeling and cancer metastasis.

Applications in Research

  • Peptide Synthesis :
    • Used extensively in solid-phase peptide synthesis to introduce fluorescent labels into peptides.
    • Facilitates the study of protein-protein interactions and enzyme activities due to its fluorescent properties .
  • Cell Imaging :
    • The fluorescent properties of the FAM moiety make it useful for imaging cellular processes, allowing researchers to track the localization and dynamics of proteins within cells.
  • Diagnostic Tools :
    • Employed in diagnostic assays to detect specific biomolecules, enhancing sensitivity and specificity through fluorescence detection.
  • Drug Development :
    • Used to develop fluorescent probes for drug screening, aiding in the identification of potential therapeutic agents.

The biological activity of this compound is primarily attributed to its fluorescence emission upon excitation. The FAM moiety allows for the detection and quantification of labeled molecules in various assays. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring successful incorporation into peptide chains.

Comparative Analysis with Related Compounds

To understand the unique properties and applications of this compound, it is beneficial to compare it with other similar compounds:

CompoundFluorophoreMain ApplicationNotes
Fmoc-Lys(5-FAM)-OH5-CarboxyfluoresceinPeptide synthesis, FRET studiesSimilar applications but different fluorophore position .
Dansyl-LysineDansylProtein labeling, enzyme assaysRetains activity similar to native proteins at low labeling levels .
Fmoc-Lys(Dabcyl)DabcylFluorescence quenching studiesUsed for studying interactions through energy transfer mechanisms .

Case Studies

  • Matrix Metalloproteinase Activity Monitoring :
    A study demonstrated the use of this compound as a substrate for MMPs, showing that cleavage resulted in significant fluorescence increases, allowing for quantitative analysis of enzyme activity over time.
  • Cellular Localization Studies :
    Researchers utilized this compound labeled peptides to track protein localization within live cells using fluorescence microscopy, providing insights into cellular dynamics and interactions.

Properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZDKSWPKCTHE-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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